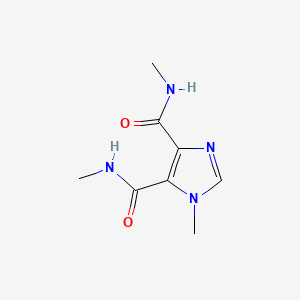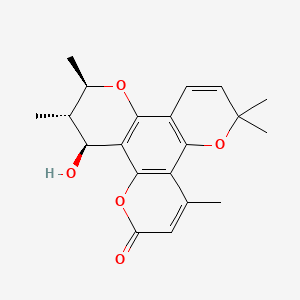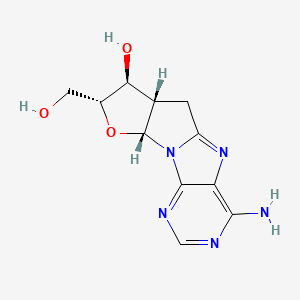
Titanium, tris(2-methyl-2-propenoato-kappaO)(2-propanolato)-, (T-4)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Titanium, tris(2-methyl-2-propenoato-kappaO)(2-propanolato)-, (T-4)- is a titanium-based organometallic compound. It is known for its unique coordination structure, where titanium is bonded to three 2-methyl-2-propenoato ligands and one 2-propanolato ligand. This compound is used in various scientific and industrial applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Titanium, tris(2-methyl-2-propenoato-kappaO)(2-propanolato)-, (T-4)- typically involves the reaction of titanium tetrachloride with 2-methyl-2-propenoic acid and 2-propanol. The reaction is carried out under controlled conditions to ensure the correct stoichiometry and to avoid side reactions. The general reaction scheme is as follows:
TiCl4+3CH2C(CH3)COOH+CH3CH(OH)CH3→Ti(OOCCH2C(CH3))3OCH(CH3)2+4HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with enhanced control over temperature, pressure, and reactant purity. The use of continuous flow reactors and automated systems ensures consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Titanium, tris(2-methyl-2-propenoato-kappaO)(2-propanolato)-, (T-4)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other by-products.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: Ligands can be substituted with other organic or inorganic ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange reactions often use reagents like phosphines or amines.
Major Products Formed
Oxidation: Titanium dioxide (TiO₂) and organic by-products.
Reduction: Lower oxidation state titanium compounds.
Substitution: New organometallic complexes with different ligands.
Applications De Recherche Scientifique
Titanium, tris(2-methyl-2-propenoato-kappaO)(2-propanolato)-, (T-4)- is used in various scientific research applications, including:
Chemistry: As a catalyst in polymerization reactions and organic synthesis.
Biology: In studies involving titanium’s interaction with biological molecules.
Medicine: Potential use in drug delivery systems and as a component in biomedical implants.
Industry: Used in the production of high-performance materials and coatings.
Mécanisme D'action
The mechanism of action of Titanium, tris(2-methyl-2-propenoato-kappaO)(2-propanolato)-, (T-4)- involves its ability to coordinate with various substrates through its ligands. The titanium center can undergo redox reactions, facilitating electron transfer processes. The compound’s reactivity is influenced by the electronic and steric properties of its ligands, which can modulate its interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Titanium, tris(2-methyl-2-propenoato-kappaO)(2-ethanolato)-, (T-4)-
- Titanium, tris(2-methyl-2-propenoato-kappaO)(2-butanolato)-, (T-4)-
Uniqueness
Titanium, tris(2-methyl-2-propenoato-kappaO)(2-propanolato)-, (T-4)- is unique due to its specific ligand arrangement, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the 2-propanolato ligand provides unique steric and electronic properties, making it suitable for specific catalytic and industrial applications.
Propriétés
Numéro CAS |
61436-48-4 |
|---|---|
Formule moléculaire |
C15H26O7Ti |
Poids moléculaire |
366.23 g/mol |
Nom IUPAC |
2-methylprop-2-enoic acid;propan-2-ol;titanium |
InChI |
InChI=1S/3C4H6O2.C3H8O.Ti/c3*1-3(2)4(5)6;1-3(2)4;/h3*1H2,2H3,(H,5,6);3-4H,1-2H3; |
Clé InChI |
PBUUDMYDUTZMGF-UHFFFAOYSA-N |
SMILES |
CC(C)O.CC(=C)C(=O)O.CC(=C)C(=O)O.CC(=C)C(=O)O.[Ti] |
SMILES canonique |
CC(C)O.CC(=C)C(=O)O.CC(=C)C(=O)O.CC(=C)C(=O)O.[Ti] |
Key on ui other cas no. |
61436-48-4 |
Pictogrammes |
Irritant |
Synonymes |
isopropyl trimethacryltitanate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(2-Hydroxyethyl)amino]-3-(2-nitro-1h-imidazol-1-yl)propan-2-ol](/img/structure/B1210877.png)





![Ethyl 4-[[2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]benzoate](/img/structure/B1210886.png)



